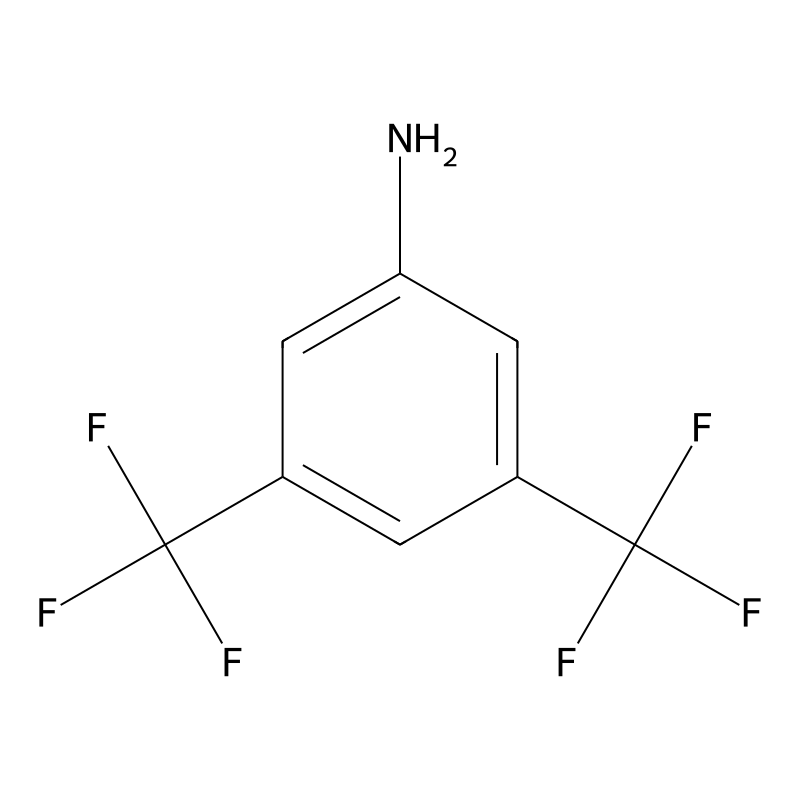

3,5-Bis(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electron-withdrawing effect

The presence of two trifluoromethyl groups attached to the benzene ring makes 3,5-Bis(trifluoromethyl)aniline an electron-withdrawing group. This property influences the reactivity of the molecule when it is part of a larger structure.

Chemical stability

The strong carbon-fluorine bonds in the trifluoromethyl groups contribute to the overall chemical stability of the molecule. This makes it suitable for use in reactions where harsh conditions might be employed.

Steric hindrance

The bulky trifluoromethyl groups also introduce steric hindrance around the attachment point of the molecule. This can affect how other molecules can interact with it, influencing properties like solubility and crystal packing.

Here are some specific examples of how 3,5-Bis(trifluoromethyl)aniline is used in scientific research:

Synthesis of new compounds

3,5-Bis(trifluoromethyl)aniline serves as a building block in the synthesis of various novel compounds with diverse applications. For example, it has been used to prepare Schiff bases, which are important intermediates in organic synthesis []. Additionally, it has been employed in the synthesis of other fluorinated anilines with potential applications in the pharmaceutical industry [].

Organocatalysis

The unique properties of 3,5-Bis(trifluoromethyl)aniline make it a valuable tool in organocatalysis. In this field, small organic molecules are used to accelerate chemical reactions. Researchers have developed catalysts based on 3,5-Bis(trifluoromethyl)aniline for various reactions, including hydroamination, which involves the formation of carbon-nitrogen bonds [].

Material science

3,5-Bis(trifluoromethyl)aniline has been explored for its potential applications in material science. Studies have investigated its use in the development of new materials with improved properties, such as thermal stability and electrical conductivity [].

3,5-Bis(trifluoromethyl)aniline is an organic compound characterized by the presence of two trifluoromethyl groups attached to the aniline structure. Its molecular formula is C₈H₅F₆N, and it has a molecular weight of 229.13 g/mol. The compound is recognized for its distinctive chemical properties, largely due to the electronegative trifluoromethyl groups, which significantly influence its reactivity and interactions with other substances .

Notable Reactions- Palladium-Catalyzed Reactions: Acts as a directing group for ortho- or para-substitution.

- Electrophilic Aromatic Substitution: The trifluoromethyl groups enhance the reactivity of the aniline nitrogen.

Several methods are available for synthesizing 3,5-bis(trifluoromethyl)aniline:

- Direct Fluorination: The compound can be synthesized through direct fluorination of aniline derivatives using fluorinating agents.

- Electrophilic Aromatic Substitution: Starting from 3,5-dichloroaniline, treatment with trifluoromethylating agents can yield 3,5-bis(trifluoromethyl)aniline.

- Reduction Reactions: Reduction of corresponding nitro compounds or other precursors can also lead to the formation of this aniline derivative .

Research on interaction studies involving 3,5-bis(trifluoromethyl)aniline has shown that it can form complexes with transition metals, enhancing catalytic activity in various reactions. These interactions are primarily influenced by the electron-withdrawing nature of the trifluoromethyl groups, which modulate the electronic environment around the aniline nitrogen. Further studies are needed to elucidate its full interaction profile with biological systems.

3,5-Bis(trifluoromethyl)aniline shares structural similarities with other fluorinated anilines. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichloroaniline | C₆H₄Cl₂N | Chlorine substituents; less electronegative |

| 4-Trifluoromethylaniline | C₇H₈F₃N | Single trifluoromethyl group |

| 3-Trifluoromethylaniline | C₇H₈F₃N | Similar structure but different positioning |

| 4-Fluoroaniline | C₆H₆FN | Single fluorine; less electron-withdrawing |

Uniqueness of 3,5-Bis(trifluoromethyl)aniline

The presence of two trifluoromethyl groups distinguishes 3,5-bis(trifluoromethyl)aniline from similar compounds by significantly enhancing its reactivity and stability under various conditions. This unique electronic configuration makes it particularly useful in advanced organic synthesis and catalysis applications.

Industrial production of 3,5-Bis(trifluoromethyl)aniline primarily relies on the catalytic reduction of 3,5-Bis(trifluoromethyl)nitrobenzene. The most established industrial method involves hydrogenation using palladium-carbon catalysts under controlled conditions [1]. This process typically operates at 60°C with hydrogen pressure of 20 bar (2 megapascals), achieving yields of 87% with high purity of 98.5% [1].

The industrial hydrogenation process utilizes 5 grams of palladium-carbon catalyst per mole of starting material in ethyl acetate solvent [1]. The reaction requires a residence time of 20 hours to ensure complete conversion while maintaining selectivity. The process generates water as a byproduct, which necessitates careful separation and purification steps to achieve the desired product quality [1].

Continuous flow hydrogenation has emerged as a promising alternative for industrial production, offering improved heat and mass transfer characteristics [2]. This approach employs copper nanoparticles supported on Celite as the catalyst, operating at 130°C under reduced pressure conditions of 1-2 bar [2]. The continuous flow method achieves conversion rates exceeding 99% with selectivity greater than 95%, while reducing residence time to approximately 3 hours [2].

Direct amination of benzene represents an alternative industrial route that eliminates the need for nitrobenzene as an intermediate [3] [4]. This process employs vanadium and iron oxide catalysts to facilitate the reaction between benzene and hydroxylamine, achieving yields up to 90% with selectivity of 90.7% [3]. Operating conditions range from 250°C to 425°C at pressures between 1 and 200 bar, depending on the specific catalyst system employed [5] [6].

Electrochemical reduction methods have gained attention as environmentally sustainable industrial processes [7]. These methods operate at ambient temperature (25-50°C) and atmospheric pressure, utilizing specialized electrode materials to achieve reduction without chemical reducing agents [7]. Conversion rates of 95-99% with selectivity exceeding 90% have been demonstrated, though implementation requires significant infrastructure investment in electrochemical equipment [7].

Laboratory Synthesis Approaches

Reduction of 3,5-Bis(trifluoromethyl)nitrobenzene

The reduction of 3,5-Bis(trifluoromethyl)nitrobenzene serves as the primary laboratory synthesis route for producing the target aniline compound. Multiple reducing systems have been developed to accommodate different laboratory constraints and safety requirements.

Catalytic hydrogenation using palladium-carbon remains the gold standard for laboratory synthesis, providing reproducible results with high selectivity [1] . The process employs 259 grams of starting nitrobenzene with 500 grams of ethyl acetate and 5 grams of palladium-carbon catalyst [1]. Reaction conditions include heating to 60°C under 2 megapascals hydrogen pressure for 20 hours, followed by cooling, filtration, concentration, and distillation to yield the product with 98.5% purity and 87% yield [1].

Iron and hydrochloric acid reduction provides a cost-effective alternative that avoids high-pressure hydrogen gas [9]. This classical method employs iron metal in refluxing hydrochloric acid for 2-4 hours, achieving yields of 75-85% [9]. While the method is inexpensive and widely accessible, it requires careful handling of acidic conditions and generates iron waste that requires proper disposal.

Zinc and hydrochloric acid reduction offers similar advantages to the iron method while providing milder reaction conditions [9]. The process typically achieves yields of 70-80% under reflux conditions for 2-4 hours [9]. The method generates less metallic waste compared to iron reduction but still requires acidic workup procedures.

Sodium borohydride with nickel chloride catalysis represents a modern approach that operates under mild conditions [9]. This method functions at room temperature in methanol solvent over 1-2 hours, achieving yields of 85-92% [9]. The primary advantage lies in the ambient temperature operation, though the method requires anhydrous conditions to prevent decomposition of the reducing agent.

Catalytic Hydrogenation Methods

Catalytic hydrogenation methods for laboratory synthesis encompass various catalyst systems designed to optimize selectivity, reaction conditions, and operational safety. Palladium-carbon catalysts dominate this field due to their proven effectiveness and commercial availability [10] [11].

Palladium on alumina catalysts have demonstrated superior performance for high-temperature applications, particularly when enhanced heat recovery is desired [10] [11]. Studies comparing 5 weight percent and 0.3 weight percent palladium loadings on alumina support revealed that lower loading catalysts maximize aniline selectivity while avoiding overhydrogenation products [10]. The optimal catalyst specification utilizes approximately 5 nanometer palladium particles with truncated cuboctahedral morphology [10].

Temperature effects on catalytic hydrogenation significantly influence both conversion and selectivity [10]. Operation at 100°C provides optimal balance between reaction rate and product selectivity, with higher temperatures leading to increased byproduct formation through overhydrogenation pathways [10]. The weight hourly space velocity must be carefully controlled, with optimal values around 0.15 per hour yielding 97% aniline selectivity [10].

Ruthenium-supported catalysts on various supports have shown promise for enhanced activity under milder conditions [12]. Response surface methodology optimization studies revealed that ruthenium supported on fullerene nanocatalysts achieves exceptional turnover frequencies while maintaining high selectivity [12]. The optimal conditions involve precise control of catalyst loading, temperature, and pressure to maximize aniline yield while minimizing side reactions.

Continuous flow catalytic hydrogenation systems offer advantages in heat and mass transfer while enabling precise control of residence time [2]. Copper nanoparticles supported on Celite demonstrate remarkable stability for transfer hydrogenation using ethylene glycol as the hydrogen source [2]. This system operates effectively for over 145 hours without significant deactivation, achieving nitrobenzene conversion exceeding 99% [2].

Alternative Synthetic Routes

Alternative synthetic routes for 3,5-Bis(trifluoromethyl)aniline synthesis provide valuable options when conventional hydrogenation methods are impractical or unavailable. These approaches encompass metal-free reductions, electrochemical methods, and innovative catalytic systems.

Tin and hydrochloric acid reduction represents a classical alternative that remains widely employed in academic laboratories [9] [13]. This method, often referred to as the Zinin reaction, provides reliable results with yields of 80-90% under reflux conditions for 3-6 hours [9]. The primary disadvantage involves the toxicity of tin compounds and the need for proper waste disposal protocols.

Sodium dithionite reduction offers a mild and selective alternative that operates under neutral or slightly basic conditions [9]. This method provides excellent chemoselectivity, reducing nitro groups without affecting other sensitive functional groups that might be present in substituted nitrobenzenes [9]. The reaction typically proceeds in aqueous or mixed aqueous-organic media at moderate temperatures.

Tetramethyldisiloxane reduction systems provide highly selective reduction under mild conditions [14]. These organosilane reducing agents demonstrate superior selectivity compared to traditional metal hydrides such as lithium aluminum hydride or borane [14]. The method requires catalytic amounts of transition metal catalysts such as ruthenium or titanium complexes to achieve efficient reduction [14].

Photocatalytic reduction methods represent an emerging approach that utilizes titanium-vanadium supported catalysts under ultraviolet irradiation [4]. This method employs benzene, ammonia, and hydrogen peroxide as starting materials, achieving direct amination without requiring nitrobenzene intermediates [4]. The process operates at 50°C under atmospheric pressure with yields reaching 6.11% and selectivity of 90.7% [4].

Electrochemical reduction provides an environmentally sustainable alternative that eliminates chemical reducing agents [7]. The method utilizes specialized electrode materials to facilitate electron transfer, achieving reduction at ambient temperature and pressure [7]. Recent developments in electrochemical methodology have demonstrated sustained aniline yields with high selectivity while avoiding toxic byproducts.

Purification Techniques and Quality Control

Purification of 3,5-Bis(trifluoromethyl)aniline requires specialized techniques to achieve the high purity levels demanded for pharmaceutical and electronic applications. The compound's physical properties, including hygroscopic nature and tendency toward oxidation, necessitate careful handling throughout purification processes [15] [16].

Steam distillation serves as the primary purification method for removing high-boiling impurities and water from crude aniline products [15] [17]. The process operates at 100°C under atmospheric pressure, effectively separating aniline from non-volatile byproducts and catalyst residues [17]. Recovery rates typically range from 85-90% with purity levels reaching 95-97% [17]. The method's effectiveness stems from aniline's moderate volatility and the immiscibility of water with organic impurities.

Vacuum distillation provides superior purification for achieving research-grade material quality [16]. Operation at 85°C under 15 millimeters mercury pressure enables precise fractionation while minimizing thermal decomposition [18]. This technique achieves purity levels of 98-99% with recovery rates of 90-95% [18]. The reduced pressure operation prevents oxidation and polymerization reactions that can occur at atmospheric pressure.

Recrystallization from ethanol-water mixtures offers exceptional purification for small-scale preparations [19] [20]. The process involves dissolving crude aniline in hot ethanol, followed by controlled cooling to 0-5°C to induce crystallization [20]. Water-soluble impurities remain in solution while pure aniline crystallizes as colorless or white crystals [20]. Although recovery rates are lower (75-85%), the purity achieved exceeds 99% [19].

Acid-base extraction protocols effectively remove acidic and basic impurities from crude aniline preparations [15] [16]. The method involves treatment with hydrochloric acid to form aniline hydrochloride, followed by washing with organic solvents to remove neutral impurities [16]. Subsequent treatment with sodium carbonate regenerates free aniline, which can be extracted and further purified [16]. This approach typically achieves purity levels of 95-98% with recovery rates of 85-92%.

Column chromatography provides high-resolution separation for complex mixtures containing multiple aniline derivatives [21]. Silica gel stationary phase with ethyl acetate-hexane mobile phase systems enable precise separation of structurally similar compounds [21]. While labor-intensive and typically limited to small scales, the method achieves purity levels exceeding 99% for research applications.

Quality control protocols for 3,5-Bis(trifluoromethyl)aniline production encompass comprehensive analytical testing to ensure product specifications [22] [23]. Gas chromatography with flame ionization detection provides quantitative analysis of purity and impurity profiles [22]. The method employs packed columns with Chromosorb support and specific temperature programming to achieve baseline separation of aniline from potential contaminants.

Nuclear magnetic resonance spectroscopy serves as a definitive structural confirmation tool, particularly valuable for verifying the integrity of trifluoromethyl groups [24]. Proton and carbon-13 nuclear magnetic resonance spectra provide detailed structural information while detecting trace impurities that might interfere with subsequent synthetic applications [24].

Melting point determination offers a rapid quality assessment method, with pure 3,5-Bis(trifluoromethyl)aniline exhibiting a characteristic melting range [18]. Deviations from expected melting behavior indicate impurity presence and require additional purification steps.

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven the development of environmentally sustainable synthetic methodologies for 3,5-Bis(trifluoromethyl)aniline production. These approaches focus on reducing waste generation, eliminating toxic solvents, and minimizing energy consumption while maintaining product quality and economic viability [7] [25].

Solvent-free synthesis methods eliminate organic solvent usage, significantly reducing environmental impact and disposal costs [26]. Ultrasound-mediated synthesis under solvent-free conditions achieves efficient reactions with polyethylene glycol catalysts [26]. The method operates at room temperature using 350-watt ultrasonic irradiation for 30-45 minutes, achieving yields of 73-83% without organic solvents [26]. The environmental factor (E-factor) for solvent-free processes ranges from 2-5, representing substantial improvement over conventional solvent-based methods.

Continuous flow processing represents a paradigm shift toward more sustainable manufacturing [2] [25]. These systems minimize waste generation through precise control of reaction parameters and improved heat integration [25]. The continuous nature enables real-time optimization and reduces batch-to-batch variability while achieving E-factors of 8-12 [2]. Heat integration schemes can provide annual savings of approximately 300 kilowatts, demonstrating significant energy efficiency improvements [27].

Water as a reaction medium offers exceptional environmental benefits as a green solvent [28] [25]. Aqueous systems eliminate volatile organic compounds while providing safe handling characteristics [28]. Recent developments in water-based aniline synthesis achieve E-factors of 2-4 while operating under mild conditions [28]. The challenge lies in optimizing reaction rates and selectivity in aqueous media, requiring specialized catalyst systems and phase transfer methodologies.

Electrochemical synthesis eliminates chemical reducing agents, representing a fundamental shift toward sustainable chemistry [7]. The process utilizes renewable electricity to drive reduction reactions, achieving conversion rates of 95-99% without toxic byproducts [7]. Environmental benefits include elimination of metal waste, reduced energy consumption, and simplified purification requirements [7]. The method demonstrates particular promise for nitrobenzene reduction to aniline with excellent selectivity.

Biocatalytic approaches utilize enzymatic or whole-cell systems to achieve reduction under extremely mild conditions [25]. These methods operate at ambient temperature and pressure while providing exceptional selectivity [25]. Environmental factors ranging from 1-3 make biocatalytic processes highly attractive, though current limitations include reaction rates and substrate scope [25]. Research focuses on engineering microorganisms capable of converting nitrobenzene derivatives to anilines with improved efficiency.

Microwave-assisted synthesis reduces reaction times and energy consumption while maintaining product quality [26]. The technology enables precise heating control and improved reaction kinetics, achieving E-factors of 3-6 [26]. Integration with other green chemistry principles, such as solvent-free conditions, further enhances environmental benefits.

Waste minimization strategies encompass comprehensive approaches to reducing environmental impact throughout the production lifecycle [25] [29]. Advanced purification methods enable recycling of process water and recovery of organic solvents [25]. Closed-loop systems ensure efficient utilization of raw materials while minimizing discharge of contaminants [25]. Process intensification techniques integrate multiple reaction and separation steps to reduce equipment requirements and energy consumption.

Scalability Considerations

Scalability of 3,5-Bis(trifluoromethyl)aniline synthesis requires careful evaluation of technical, economic, and safety factors across different production scales. The transition from laboratory to industrial production involves complex considerations of heat and mass transfer, process control, and economic optimization [30] [27] [31].

Laboratory-scale production (1-100 grams) focuses primarily on method optimization and safety assessment [31]. Key considerations include catalyst selection, reaction optimization, and development of analytical methods for product characterization [31]. Equipment requirements remain modest, typically involving fume hoods and small-scale reactors with investment levels of $10,000-50,000 [31]. Safety protocols must address handling of toxic starting materials and high-pressure hydrogen when applicable.

Pilot plant operations (1-10 kilograms) introduce significant challenges in equipment scaling and heat transfer management [32]. Reactor design becomes critical for maintaining temperature control and ensuring uniform mixing [32]. Heat integration strategies must be implemented to manage exothermic reactions and optimize energy utilization [33]. Investment requirements increase substantially to $100,000-1,000,000, reflecting the need for specialized equipment and instrumentation [31].

Small industrial scale (100-1000 kilograms) requires sophisticated process control systems and comprehensive waste management protocols [27]. Separation efficiency becomes paramount for maintaining product quality while minimizing waste generation [27]. Environmental compliance necessitates implementation of emission control systems and waste treatment facilities [27]. Quality control systems must ensure consistent product specifications across extended production campaigns.

Large industrial production (greater than 10 tons annually) demands optimization of economic factors and continuous operation capabilities [30] [34]. Cost optimization becomes the primary driver, requiring integration of raw material sourcing, energy management, and market considerations [30]. Continuous operation necessitates robust catalyst systems with extended lifetimes and minimal deactivation [10]. Investment levels exceed $50 million, reflecting the complexity of large-scale chemical manufacturing facilities [30].

Heat integration represents a critical scalability factor that significantly impacts both economics and environmental performance [33]. Advanced heat exchanger networks enable recovery of thermal energy from exothermic reactions while preheating feed streams [33]. Pinch analysis and mathematical optimization techniques identify optimal heat integration configurations that minimize utility requirements [27]. Successful implementation can reduce energy costs by 20-30% while improving overall process sustainability.

Process safety considerations scale dramatically with production volume, requiring comprehensive hazard analysis and risk assessment [32]. Thermal runaway prevention becomes critical for exothermic hydrogenation reactions, necessitating sophisticated temperature control and emergency quench systems [32]. Explosion prevention requires careful design of equipment and ventilation systems, particularly when handling hydrogen gas and flammable solvents [32].

Economic scalability depends critically on raw material costs, energy prices, and market demand [6]. Techno-economic analysis reveals that phenol-based routes may offer advantages over traditional nitrobenzene reduction, particularly when considering safety and environmental factors [6]. Net present value calculations must incorporate capital investment, operating costs, and revenue projections across extended time horizons [6]. Sensitivity analysis identifies key parameters that influence profitability and investment decisions.

Market considerations significantly influence scalability decisions, particularly for specialty chemicals with limited demand [30]. Production capacity must align with market growth projections while maintaining flexibility for product mix optimization [30]. Geographic factors, including proximity to raw material sources and customer locations, influence optimal plant sizing and location decisions [30].

Regulatory compliance requirements scale with production volume and geographic location [22]. Environmental permits must address air emissions, wastewater discharge, and solid waste management [22]. Occupational safety standards require comprehensive training programs and specialized monitoring equipment [22]. International trade considerations may influence production location and supply chain optimization strategies.

XLogP3

LogP

GHS Hazard Statements

H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard